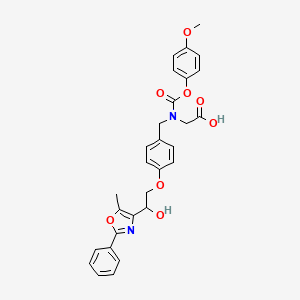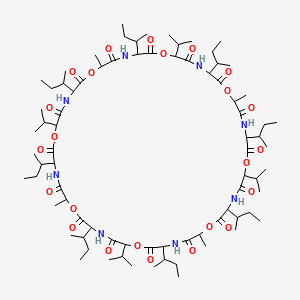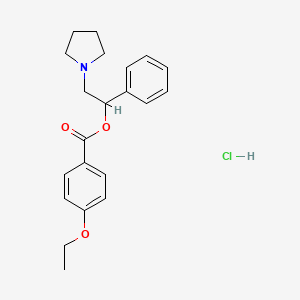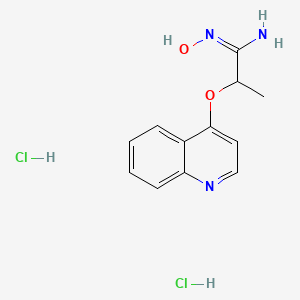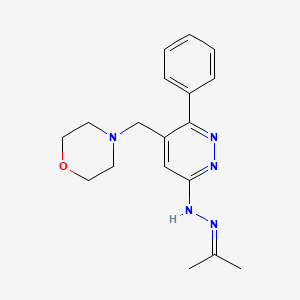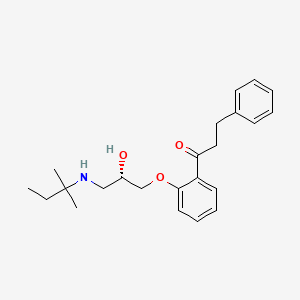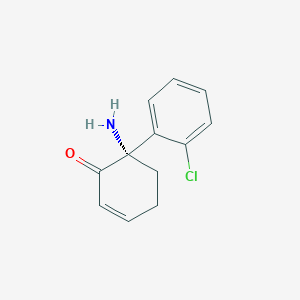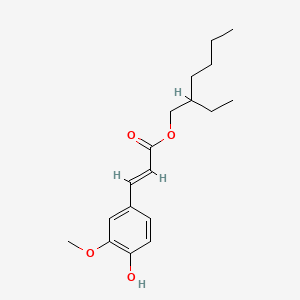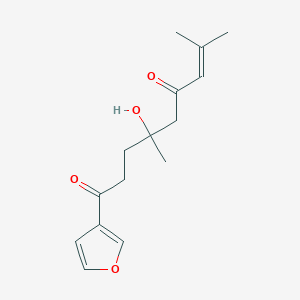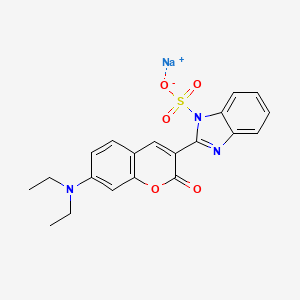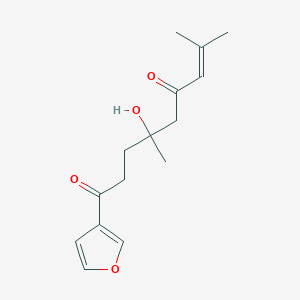
4-Hydroxydehydromyoporone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxydehydromyoporone is an organic compound belonging to the class of aromatic monoterpenoids. These compounds are characterized by the presence of at least one aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydehydromyoporone involves several steps. One method includes the conversion of related compounds such as 4-hydroxymyoporone and dehydroipomeamarone. The process typically involves the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods: The process may be optimized for higher yields and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxydehydromyoporone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include mercuric chloride, which stimulates the production of this compound in certain biological tissues. Other reagents may include acetyl chloride and acetic anhydride for specific synthetic steps .
Major Products Formed: The major products formed from these reactions include other furanoterpenes, which are related compounds with similar structures.
Scientific Research Applications
4-Hydroxydehydromyoporone has been studied for its role in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxydehydromyoporone involves its interaction with specific molecular targets and pathways. In plant tissues, the compound is produced in response to fungal infection, suggesting a role in plant defense mechanisms. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with various enzymes and receptors .
Comparison with Similar Compounds
4-Hydroxydehydromyoporone is structurally related to several other compounds, including:
4-Hydroxymyoporone: A related compound with a similar structure, often used as a precursor in the synthesis of this compound.
Dehydroipomeamarone: Another related compound, also involved in the synthesis and conversion processes of this compound.
Ipomeamarone: A furano-terpene produced in response to fungal infection, similar to this compound.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits. Its ability to undergo various chemical reactions and its role in plant defense mechanisms make it a valuable compound for scientific research .
Properties
CAS No. |
63955-86-2 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(furan-3-yl)-4-hydroxy-4,8-dimethylnon-7-ene-1,6-dione |
InChI |
InChI=1S/C15H20O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7-8,10,18H,4,6,9H2,1-3H3 |
InChI Key |
GENURIBYATWERM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(C)(CCC(=O)C1=COC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



